molecular formula C28H27NO4 B102354 3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone CAS No. 15272-65-8

3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone

Cat. No. B102354
CAS RN: 15272-65-8
M. Wt: 441.5 g/mol
InChI Key: LFXXYWDJQRZCLJ-XIEYBQDHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Methylenedioxyphenyl)-2-phenyl-4'-beta-pyrrolidinoethoxyacrylophenone, commonly known as MDPV, is a synthetic cathinone that belongs to the family of designer drugs. MDPV is a potent psychostimulant that has gained popularity in the recreational drug market due to its euphoric and stimulant effects. However, MDPV has also been studied extensively for its potential applications in scientific research.

Mechanism of Action

MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. MDPV binds to the transporters that are responsible for the reuptake of these neurotransmitters, preventing their reuptake and leading to an increase in their extracellular levels. This increase in neurotransmitter levels leads to the characteristic stimulant effects of MDPV.
Biochemical and Physiological Effects:
MDPV produces a range of physiological and biochemical effects, including increased heart rate, blood pressure, and body temperature. MDPV also produces a range of psychological effects, including euphoria, increased alertness, and increased sociability. However, chronic exposure to MDPV has been shown to produce a range of negative effects, including anxiety, depression, and cognitive impairment.

Advantages and Limitations for Lab Experiments

MDPV has several advantages as a tool for scientific research. MDPV is a potent psychostimulant that produces effects similar to those of other psychostimulants, making it a useful tool for studying the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure. However, MDPV also has several limitations as a tool for scientific research. MDPV is a potent psychostimulant that produces a range of physiological and psychological effects, making it difficult to study in a controlled laboratory setting.

Future Directions

There are several future directions for research on MDPV. One area of research is the development of novel treatments for addiction. MDPV has been shown to produce addiction-like behaviors in laboratory animals, making it a useful tool for studying the mechanisms of addiction and the development of novel treatments. Another area of research is the development of new psychostimulant drugs that are less addictive and have fewer negative side effects than MDPV. Finally, research is needed to better understand the long-term effects of MDPV exposure on the brain and behavior.

Synthesis Methods

MDPV is synthesized from readily available starting materials through a multi-step process that involves the condensation of 3,4-methylenedioxyphenylpropan-2-one with beta-keto amphetamine derivatives. The resulting product is then subjected to acylation with acryloyl chloride to yield MDPV.

Scientific Research Applications

MDPV has been used extensively in scientific research as a tool to study the effects of psychostimulants on the central nervous system. MDPV has been shown to produce effects similar to those of other psychostimulants such as cocaine and amphetamine. MDPV has been used to study the mechanisms of addiction and the neurochemical changes that occur in the brain following chronic drug exposure.

properties

CAS RN

15272-65-8

Molecular Formula

C28H27NO4

Molecular Weight

441.5 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-2-phenyl-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]prop-2-en-1-one

InChI

InChI=1S/C28H27NO4/c30-28(23-9-11-24(12-10-23)31-17-16-29-14-4-5-15-29)25(22-6-2-1-3-7-22)18-21-8-13-26-27(19-21)33-20-32-26/h1-3,6-13,18-19H,4-5,14-17,20H2/b25-18+

InChI Key

LFXXYWDJQRZCLJ-XIEYBQDHSA-N

Isomeric SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/C5=CC=CC=C5

SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C(=CC3=CC4=C(C=C3)OCO4)C5=CC=CC=C5

Other CAS RN

15272-65-8

Origin of Product

United States

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